![molecular formula C32H37NO2 B14386867 2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 88133-99-7](/img/structure/B14386867.png)
2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C32H37NO2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hexyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyano-4-hexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for liquid crystal materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-hexylbiphenyl: Similar in structure but lacks the ester functional group.
4-Cyano-4’-n-pentylbiphenyl: Differing by the length of the alkyl chain.
4-Cyano-4’-octylbiphenyl: Another variant with a longer alkyl chain.
Uniqueness
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, ester functionality, and biphenyl structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
88133-99-7 |
|---|---|
Fórmula molecular |
C32H37NO2 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(2-cyano-4-hexylphenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C32H37NO2/c1-3-5-7-9-11-25-13-16-27(17-14-25)28-18-20-29(21-19-28)32(34)35-31-22-15-26(23-30(31)24-33)12-10-8-6-4-2/h13-23H,3-12H2,1-2H3 |
Clave InChI |
SJFHMDLXGHZCJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
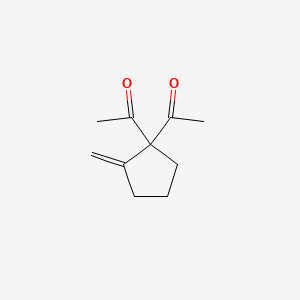
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
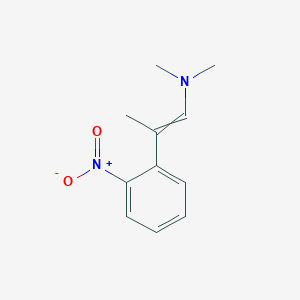
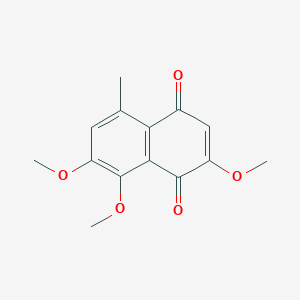
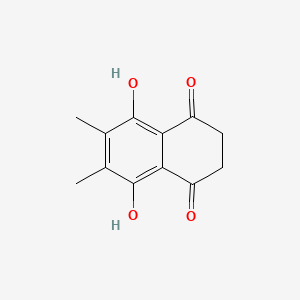
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
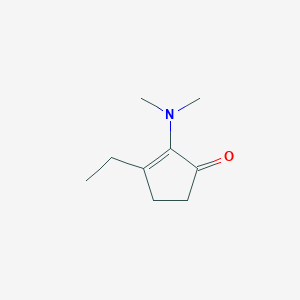
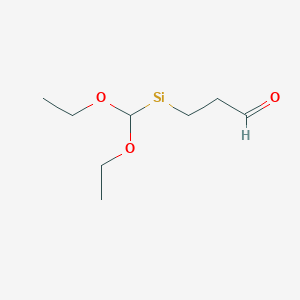
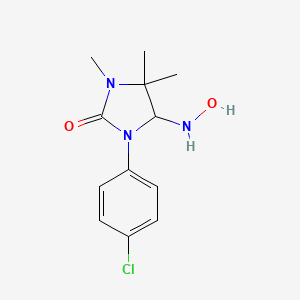
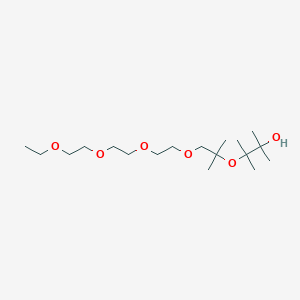
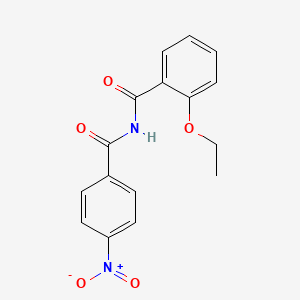
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

